Cadmium bromate

Übersicht

Beschreibung

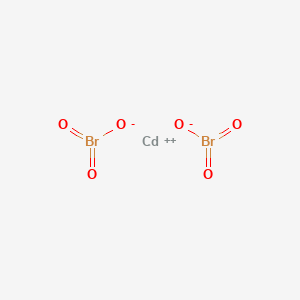

Cadmium bromate is an inorganic compound with the chemical formula Cd(BrO₃)₂. It is composed of cadmium cations (Cd²⁺) and bromate anions (BrO₃⁻). This compound is typically found as a white crystalline solid and is known for its hygroscopic nature, meaning it readily absorbs moisture from the air. This compound is primarily used in scientific research and has limited industrial applications due to the toxicity of cadmium.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Cadmium bromate can be synthesized through the reaction of cadmium nitrate with potassium bromate in an aqueous solution. The reaction is as follows: [ \text{Cd(NO₃)₂ (aq) + 2 KBrO₃ (aq) → Cd(BrO₃)₂ (s) + 2 KNO₃ (aq)} ] This reaction typically occurs at room temperature and requires careful control of the pH to ensure the complete precipitation of this compound.

Industrial Production Methods: Industrial production of this compound is not common due to the limited demand and the hazardous nature of cadmium compounds. when required, it can be produced in a controlled laboratory environment using the aforementioned synthetic route.

Analyse Chemischer Reaktionen

Solubility and Aqueous Dissociation

Cadmium bromate is highly soluble in water, with a solubility of 125 g/100 mL at 20°C . In aqueous solution, it dissociates into

and

ions:

The

ion acts as a strong oxidizer, while

exhibits typical transition-metal reactivity, forming complexes or precipitates with anions like sulfide or carbonate .

Thermal Decomposition

Upon heating, this compound undergoes decomposition. While direct experimental data is limited, analogous bromate reactions suggest:

This reaction aligns with the thermal instability of bromates, which liberate oxygen and halogens at elevated temperatures .

Reactivity with Acids

In acidic conditions,

becomes protonated, forming

, which decomposes further:

Redox Reactions

The bromate ion (

) is a potent oxidizer. In acidic media, it oxidizes iodide ions:

This compound can also oxidize organic matter, producing

,

, and

residues .

Precipitation Reactions

reacts with sulfide, carbonate, or hydroxide ions to form insoluble compounds:

| Reactant | Product | Solubility (20°C) |

|---|---|---|

Interaction with Ozone

In ozonation processes, bromate formation is influenced by secondary oxidants like hydroxyl radicals (

). While

itself isn’t directly studied in such systems, bromate ions exhibit complex reactivity:

This pathway highlights bromate’s role in radical-mediated oxidation chains .

Comparative Reactivity

This compound’s reactivity differs from other cadmium halides due to the oxidizing power of bromate:

| Compound | Key Reaction | Oxidizing Strength |

|---|---|---|

| Dissolves in water without redox activity | Low | |

| Oxidizes organics, decomposes to | ||

| High |

Environmental and Biological Interactions

This compound’s toxicity arises from both

and

:

Wissenschaftliche Forschungsanwendungen

Coordination Chemistry

Cadmium bromate plays a significant role in coordination chemistry, where it can form complexes with various organic ligands. These complexes demonstrate unique thermal stabilities and fluorescence properties, making them suitable for applications in solid-state lighting and photonic devices . The study of these complexes helps researchers understand the interactions between metal ions and organic molecules, paving the way for developing new materials with tailored properties.

Environmental Monitoring

Cadmium compounds, including this compound, are often studied in the context of environmental pollution. Research indicates that cadmium exposure is linked to serious health risks, including nephrotoxicity and carcinogenic effects . Monitoring cadmium levels in contaminated environments is crucial for assessing public health risks and implementing remediation strategies. Studies have shown that cadmium contamination in agricultural areas leads to significant health issues among local populations, emphasizing the need for effective monitoring and management .

Toxicological Studies

Toxicological research on this compound focuses on its effects on human health. Exposure to cadmium is associated with various adverse health outcomes, including kidney damage and increased cancer risk . Understanding the toxicokinetics of cadmium compounds is essential for establishing safety guidelines and regulatory limits for exposure in occupational and environmental settings.

Case Study 1: Cadmium Contamination in Agriculture

In Mae Sot, Thailand, a study highlighted the severe health impacts of cadmium exposure from contaminated rice fields. Residents exhibited high rates of diseases linked to cadmium toxicity, including nephritis and cancer. The study provided data indicating that dietary intake of cadmium was significantly higher than in non-contaminated areas, underscoring the importance of addressing cadmium pollution in agricultural practices .

Case Study 2: Health Risk Assessments

A comprehensive health risk assessment conducted in Midland, Michigan examined the potential exposure pathways related to cadmium compounds, including this compound. The assessment aimed to identify contaminants of concern and evaluate their impact on human health through various exposure scenarios. Findings from this study informed local remediation efforts and highlighted the need for continuous monitoring of cadmium levels in soil and water sources .

Wirkmechanismus

The mechanism of action of cadmium bromate primarily involves its ability to act as an oxidizing agent. The bromate ion (BrO₃⁻) can accept electrons from other substances, leading to their oxidation. This property is utilized in various chemical reactions where this compound serves as an oxidizing reagent. The cadmium ion (Cd²⁺) can interact with biological molecules, potentially disrupting cellular processes and leading to toxic effects.

Vergleich Mit ähnlichen Verbindungen

Cadmium Chlorate (Cd(ClO₃)₂): Similar to cadmium bromate, cadmium chlorate is an oxidizing agent but contains the chlorate ion (ClO₃⁻) instead of the bromate ion.

Cadmium Iodate (Cd(IO₃)₂): This compound contains the iodate ion (IO₃⁻) and shares similar properties with this compound, including its oxidizing nature.

Cadmium Nitrate (Cd(NO₃)₂): While not an oxidizing agent, cadmium nitrate is a common cadmium compound used in various chemical reactions.

Uniqueness of this compound: this compound is unique due to the specific properties of the bromate ion, which provides distinct reactivity compared to other cadmium compounds. Its ability to act as a strong oxidizing agent makes it valuable in specific analytical and synthetic applications.

Biologische Aktivität

Cadmium bromate is a compound of increasing concern due to its potential biological activity and associated health risks. This article explores its biological effects, mechanisms of toxicity, and relevant research findings.

This compound (chemical formula: ) is composed of cadmium, bromine, and oxygen. Cadmium is a heavy metal known for its toxicity, while bromate is a powerful oxidizing agent. The interaction between these components can lead to various biological effects.

Mechanisms of Toxicity

Cadmium Toxicity

Cadmium primarily exerts its toxic effects through the following mechanisms:

- Metallothionein Binding : Cadmium binds to metallothionein, a protein that helps detoxify metals in the body. However, when cadmium levels exceed metallothionein capacity, toxicity occurs, leading to cellular damage and apoptosis (programmed cell death) .

- Estrogen Receptor Activation : Cadmium can bind to estrogen receptors, potentially stimulating the growth of certain cancers and causing reproductive dysfunction .

- Oxidative Stress : Bromate can generate reactive oxygen species (ROS), leading to oxidative stress, which damages cellular components such as DNA, proteins, and lipids .

Biological Effects

Research has shown that this compound can affect various biological processes:

- Cellular Metabolism : Studies indicate that exposure to cadmium alters metabolic pathways, impacting amino acid metabolism and antioxidant capacity . For instance, a study on goats revealed significant changes in serum metabolites and proteins following cadmium exposure.

- Genotoxicity : this compound has been linked to genotoxic effects. In vitro studies have demonstrated that it can induce chromosomal aberrations in plant cells, indicating potential mutagenic properties .

- Kidney Damage : Cadmium's accumulation in the kidneys can lead to nephrotoxicity, characterized by increased protein excretion and renal dysfunction .

Case Studies

-

Proteomic and Metabolomic Analysis in Goats

A study investigated the effects of cadmium exposure on goats over 30 days. The results showed alterations in 30 serum metabolites and 108 proteins, highlighting significant impacts on metabolic processes related to antioxidant defense . -

Genotoxic Effects in Allium cepa

Research utilizing Allium cepa (onion) as a bioindicator demonstrated that potassium bromate (related to this compound) caused chromosomal abnormalities and reduced mitotic index, suggesting genotoxic potential .

Research Findings Summary

| Study | Organism | Findings |

|---|---|---|

| Proteomic Study | Goats | Altered serum metabolites; reduced antioxidant capacity; identified CKM as an early toxicity marker. |

| Genotoxicity Assessment | Allium cepa | Induced chromosomal aberrations; decreased mitotic index due to potassium bromate exposure. |

| Heavy Metal Analysis | Bread Samples | High concentrations of cadmium found alongside potassium bromate; potential health risks associated with consumption. |

Eigenschaften

IUPAC Name |

cadmium(2+);dibromate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2BrHO3.Cd/c2*2-1(3)4;/h2*(H,2,3,4);/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VECQEXBULIKSDM-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-]Br(=O)=O.[O-]Br(=O)=O.[Cd+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Br2CdO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60562073 | |

| Record name | Cadmium dibromate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60562073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

368.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14518-94-6 | |

| Record name | Cadmium dibromate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60562073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.